molecular formula C20H23ClN4O2S2 B2537007 2-(4-methoxyphenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351596-27-4

2-(4-methoxyphenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2537007
CAS No.: 1351596-27-4
M. Wt: 451
InChI Key: DOZHRECYELTMPS-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a thiophene-substituted 1,3,4-thiadiazine ring linked to a piperazine moiety and a 4-methoxyphenyl ethanone group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The thiadiazine core contributes to electronic diversity, which may influence binding interactions with biological targets .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2.ClH/c1-26-16-6-4-15(5-7-16)13-19(25)23-8-10-24(11-9-23)20-22-21-17(14-28-20)18-3-2-12-27-18;/h2-7,12H,8-11,13-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZHRECYELTMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22ClN3O2S\text{C}_{19}\text{H}_{22}\text{ClN}_3\text{O}_2\text{S}

This structure features a piperazine ring, a thiadiazine moiety, and a methoxyphenyl group, which contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains. The specific compound of interest may share similar mechanisms due to the presence of the thiadiazine structure, which is known for its broad-spectrum antimicrobial activity .

Anticancer Properties

Research into related compounds suggests that the incorporation of piperazine and thiadiazole moieties can enhance anticancer activity. These compounds often act by inhibiting cell proliferation and inducing apoptosis in cancer cells. In vitro studies have indicated that such derivatives can target specific pathways involved in tumor growth .

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on ischemic conditions. For example, compounds with similar structures have been shown to significantly prolong survival times in animal models subjected to cerebral ischemia. This suggests that the compound may offer protective effects against neurodegeneration .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The piperazine ring may interact with various enzymes involved in cellular signaling pathways.
  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Receptor Modulation : The methoxyphenyl group may influence interactions with neurotransmitter receptors or other cellular targets.

Case Studies

  • Neuroprotective Activity Study : In a controlled study involving mice subjected to induced ischemia, the compound demonstrated significant neuroprotective effects, as evidenced by increased survival rates compared to control groups .
  • Antimicrobial Efficacy Assessment : Laboratory tests revealed that derivatives of thiadiazole exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .

Data Summary

Biological ActivityObservations
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis and inhibits proliferation
NeuroprotectiveProlongs survival in ischemic models

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including those related to the compound , as anticancer agents . For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest . Molecular docking studies suggest that these compounds may interact effectively with key enzymes involved in cancer progression.

Table 1: Summary of Anticancer Studies on Thiadiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound AHepG-210.5Apoptosis induction
Compound BA-5498.3Cell cycle arrest
Target CompoundHepG-2 & A-549TBDTBD

Neurological Disorders

The compound's structural components suggest potential applications in treating neurological disorders . Studies on related thiadiazole compounds indicate their efficacy as anticonvulsants and neuroprotective agents. For example, certain derivatives have demonstrated significant activity in models of epilepsy, achieving protection rates as high as 80% . Mechanistic studies indicate that these compounds may modulate GABAergic transmission and voltage-gated ion channels.

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial properties . Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. The presence of the thiophene ring enhances the lipophilicity of the compounds, which may improve their penetration into microbial cells .

Synthetic Methods

The synthesis of 2-(4-methoxyphenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of Thiadiazole Ring : Utilizing hydrazine derivatives and carbon disulfide.
  • Piperazine Substitution : Introducing piperazine moieties via nucleophilic substitution reactions.
  • Final Acetylation : Acetylating the final product using acetic anhydride or acetyl chloride.

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Case Study 1 : A study on a related thiadiazole derivative showed significant anticancer activity against breast cancer cell lines with an IC50 value of 12 μM.
  • Case Study 2 : Research demonstrated that a thiadiazole-piperazine hybrid exhibited potent anticonvulsant effects in animal models with minimal toxicity.

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Mechanisms

The compound’s synthesis involves multi-step protocols to assemble its heterocyclic core (1,3,4-thiadiazine and piperazine) and functional groups (methoxyphenyl ethanone, thiophene). Key reactions include:

a. Thiadiazine Ring Formation
The 1,3,4-thiadiazine moiety is synthesized via cyclocondensation of thiosemicarbazides with α-halo carbonyl compounds (e.g., chloroacetonitrile) under reflux in ethanol (Scheme 1) . For example:

  • Intermediate A : 4-Amino-3-(thiophen-2-yl)-1,2,4-triazole-5-thione reacts with chloroacetonitrile in ethanol with sodium acetate to yield 6-amino-3-(thiophen-2-yl)-7H-1,2,4-triazolo[3,4-b] thiadiazine .

  • Yield : 75–90% under optimized conditions (70°C, 2 h) .

b. Piperazine Functionalization
The piperazine ring is introduced via nucleophilic substitution or coupling:

  • Step 1 : 1,3,4-Thiadiazine-2-yl derivatives react with 1-(2-chloroacetyl)-4-methoxyphenyl piperazine in DMF at 80°C.

  • Step 2 : The resulting intermediate undergoes HCl treatment to form the hydrochloride salt.

c. Methoxyphenyl Ethanone Attachment
Acylation of the piperazine nitrogen is achieved using 2-(4-methoxyphenyl)acetyl chloride in dichloromethane with triethylamine as a base .

Functional Group Reactivity

The compound exhibits reactivity at three key sites:

Site Reactivity Example Reaction Conditions
Thiadiazine Ring Susceptible to nucleophilic attack at sulfur or ring-opening under acidic conditions Ring-opening with HCl to form thiol and amine derivatives 6M HCl, reflux, 4 h
Piperazine Nitrogen Alkylation/acylation via nucleophilic substitution Reaction with methyl iodide to form quaternary ammonium saltsK2CO3, DMF, 60°C
Thiophene Ring Electrophilic substitution (e.g., bromination) Bromination at the 5-position using Br2 in acetic acid 0°C, 2 h

Catalytic and Solvent Effects

  • Cyclization Reactions : Ethanol or DMF solvents enhance reaction efficiency for thiadiazine formation (yield >80%) .

  • Acylation : Dichloromethane with triethylamine minimizes side reactions during piperazine functionalization .

  • Acid/Base Sensitivity : The thiadiazine ring decomposes in strong acids (e.g., H2SO4), but remains stable in mild buffers (pH 4–8) .

Characterization Data

Post-reaction analysis employs:

  • 1H/13C NMR : Confirms piperazine coupling (δ 3.2–3.8 ppm for –NCH2–) and thiophene substitution (δ 7.1–7.4 ppm) .

  • IR Spectroscopy : C=O stretch at 1,690–1,710 cm⁻¹ (ethanone); C–S–C vibration at 680–700 cm⁻¹ (thiadiazine) .

  • Mass Spectrometry : Molecular ion peak at m/z 486.2 (M+H⁺).

Stability and Degradation Pathways

  • Thermal Stability : Decomposes at 210°C (DSC).

  • Photodegradation : Thiadiazine ring undergoes cleavage under UV light (λ = 254 nm), forming sulfonic acid derivatives .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Biological Activity (Reported)
Target Compound (Hydrochloride salt) 1,3,4-Thiadiazine Thiophen-2-yl, 4-methoxyphenyl, piperazine ~495.0 (estimated) Not explicitly stated
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl, thioether ~528.5 Antimicrobial, enzyme inhibition
2-[5-(4-Methoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]-6-Methyl-1,3-Benzothiazole Pyrazoline 4-Methoxyphenyl, benzothiazole ~415.5 Antitumor, antidepressant

Key Observations :

  • The piperazine moiety may enhance solubility and receptor affinity compared to sulfonyl or benzothiazole groups in analogs .
  • The hydrochloride salt improves bioavailability relative to neutral analogs, a critical factor in drug development .

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to non-ionic analogs like the triazole derivative in , which relies on sulfonyl groups for polarity .
  • Stability : Thiadiazine rings are generally less prone to hydrolysis than pyrazolines, suggesting enhanced metabolic stability .
  • Activity : While the triazole derivative in shows antimicrobial activity due to its sulfonyl and halogenated aryl groups, the target compound’s thiophene and methoxyphenyl groups may favor CNS or antitumor applications .

Research Findings and Implications

  • Electronic Effects: The thiadiazine-thiophene combination in the target compound may enhance π-π stacking interactions with aromatic residues in enzymes or receptors, a feature less pronounced in triazole or pyrazoline analogs .
  • Salt Advantages : The hydrochloride form mitigates solubility limitations seen in neutral analogs, aligning with trends in prodrug design .
  • Unanswered Questions : Direct pharmacological data for the target compound are lacking. Future studies should evaluate its activity against specific targets (e.g., kinases or neurotransmitter receptors) to validate hypotheses derived from structural analogs.

Preparation Methods

Thiosemicarbazide Cyclization

The thiadiazine ring is constructed via cyclocondensation of thiosemicarbazide derivatives with α-halo ketones. For example:

  • Thiophene-2-carbaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions to form thiophene-2-carbaldehyde thiosemicarbazone .
  • Treatment with α-bromoacetophenone in the presence of potassium carbonate (K₂CO₃) induces cyclization, yielding 5-(thiophen-2-yl)-6H-1,3,4-thiadiazine-2-thiol .
  • Desulfurization using Raney nickel in ethanol affords 5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-amine , a key intermediate.

Reaction Conditions:

Step Reagents Solvent Temperature Yield
1 HCl Ethanol Reflux 85%
2 K₂CO₃, α-bromoacetophenone Acetone 60°C 72%
3 Raney Ni Ethanol Reflux 68%

Functionalization of Piperazine

Nucleophilic Aromatic Substitution

The piperazine ring is introduced via nucleophilic substitution at the 2-position of the thiadiazine:

  • 5-(Thiophen-2-yl)-6H-1,3,4-thiadiazin-2-amine is treated with 1-chloro-2-nitrobenzene in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as a base, yielding 2-nitro-4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazine .
  • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazine .

Optimization Notes:

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction kinetics.
  • Elevated temperatures (80–100°C) enhance substitution efficiency.

Final Coupling and Hydrochloride Salt Formation

Amide Bond Formation

The piperazine-functionalized thiadiazine and ethanone intermediates are coupled via a nucleophilic aromatic substitution:

  • 4-(5-(Thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazine reacts with 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethanone in DMF at 120°C for 12 hours, forming the target compound as a free base.
  • The free base is treated with hydrochloric acid (HCl) in isopropyl alcohol, precipitating 2-(4-methoxyphenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride .

Purification Protocol:

  • Activated carbon treatment in hot isopropyl alcohol removes colored impurities.
  • Crystallization at 15°C yields pure hydrochloride salt (80% yield).

Alternative Synthetic Routes

One-Pot Multicomponent Reaction

A streamlined approach involves simultaneous thiadiazine formation and piperazine coupling:

  • Thiophene-2-carbaldehyde , thiosemicarbazide , and 1-(2-chloroethyl)piperazine reflux in ethanol with sulfuric acid, directly forming the piperazine-thiadiazine hybrid.
  • Subsequent acylation with 4-methoxyphenyl acetyl chloride introduces the ethanone moiety.

Advantages:

  • Reduced purification steps.
  • Higher overall yield (65–70%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiadiazine-H), 7.89 (d, J = 8.4 Hz, 2H, methoxyphenyl-H), 6.99 (d, J = 8.4 Hz, 2H, methoxyphenyl-H), 3.84 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-H), 2.98–2.94 (m, 4H, piperazine-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Purity Assessment

  • Reverse-phase HPLC (C18 column, acetonitrile/water = 70:30): Retention time = 12.4 min, purity >99%.

Challenges and Optimization Opportunities

  • Low Yields in Thiadiazine Cyclization : Use of microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yields to 85%.
  • Piperazine Side Reactions : Protecting the secondary amine with a tert-butoxycarbonyl (Boc) group prevents undesired alkylation.

Q & A

Q. Table 1: Key Synthetic Parameters for Intermediate Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiadiazine FormationCS2_2, KOH, EtOH, reflux8595%
Piperazine CouplingDCM, TEA, 23°C, 12 h7398%
Ethanone FunctionalizationAlCl3_3, 4-methoxyacetophenone6890%

Q. Table 2: Analytical Characterization Benchmarks

TechniqueCritical ParametersTarget MetricsReference
1H^1H NMRCDCl3_3, 400 MHzδ 7.2–7.5 (thiophene)
HRMS (ESI+)Resolution: 30,000m/z 490.1234 [M+H]+^+
X-ray DiffractionSHELXL refinementR factor <0.06

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